molecular formula C13H20N6OS2 B4552146 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B4552146
M. Wt: 340.5 g/mol
InChI Key: FAGXUHMBYYFKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound characterized by its unique triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl isothiocyanate, hydrazine hydrate, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and yield of the compound. Purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Carboxymethyl chitosan: A biocompatible hydrogel with various medical applications.

    Zepbound: A medication with a similar mechanism of action involving hormone mimicking.

Uniqueness

2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-ethyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6OS2/c1-5-9-15-18-13(19(9)8(3)4)21-7-10(20)14-12-17-16-11(6-2)22-12/h8H,5-7H2,1-4H3,(H,14,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGXUHMBYYFKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C(C)C)SCC(=O)NC2=NN=C(S2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

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